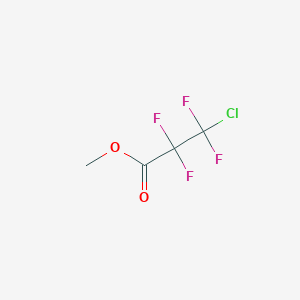
3-Chloro-2,4,5,6-tetrafluoropyridine
Übersicht
Beschreibung
3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative . Its quantum mechanical calculations of energies, geometries, and vibrational wave numbers have been performed by DFT level of theory .
Synthesis Analysis
3-Chloro-2,4,5,6-tetrafluoropyridine can be prepared by reacting with zinc to form a corresponding organo-zinc compound . It can also react with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 .Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4,5,6-tetrafluoropyridine is represented by the formula C5ClF4N . The molecular weight is 185.51 .Chemical Reactions Analysis
3-Chloro-2,4,5,6-tetrafluoropyridine reacts with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 .Physical And Chemical Properties Analysis
3-Chloro-2,4,5,6-tetrafluoropyridine is a clear liquid with a refractive index of n20/D 1.436 (lit.) . It has a boiling point of 118-121 °C (lit.) and a density of 1.609 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Quantum Mechanical Calculations
3-Chloro-2,4,5,6-tetrafluoropyridine is used in quantum mechanical calculations of energies, geometries, and vibrational wave numbers . These calculations are performed at the Density Functional Theory (DFT) level .
Spectroscopy
The compound is used in the interpretation of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra . These spectroscopic techniques are widely used in the study of molecular structures and dynamics.
Synthesis of Organo-zinc Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine reacts with zinc to form corresponding organo-zinc compounds . Organo-zinc compounds are important in organic synthesis and medicinal chemistry.
Fluorine Replacement Reactions
This compound reacts with tris(diethylamino)phosphine in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 . This reaction is significant in the field of synthetic chemistry.
Synthesis of Imidazo[4,5-b]pyridines
Although not directly mentioned, 3-Chloro-2,4,5,6-tetrafluoropyridine, being a fluoropyridine derivative, could potentially be used in the synthesis of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines have various biological activities and are used in the development of several classes of drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative . It primarily targets organo-zinc compounds . The role of these targets is to facilitate the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with other compounds .
Mode of Action
The compound interacts with its targets by reacting with zinc to form corresponding organo-zinc compounds . It also reacts with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor . This reaction results in the formation of a product with fluorine replaced by hydrogen at position 4 .
Biochemical Pathways
It’s known that the compound participates in reactions that involve the formation of organo-zinc compounds and the replacement of fluorine with hydrogen .
Eigenschaften
IUPAC Name |
3-chloro-2,4,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZMYHSICIOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169628 | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5,6-tetrafluoropyridine | |
CAS RN |
1735-84-8 | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Chloro-2,4,5,6-tetrafluoropyridine react differently with zirconocene complexes compared to their titanium counterparts?
A2: Studies using zirconocene bis(trimethylsilyl)acetylene complexes, such as Cp2Zr(L)(η2-Me3SiC2SiMe3) (L = THF, pyridine), demonstrate a preference for C–Cl bond activation in 3-Chloro-2,4,5,6-tetrafluoropyridine, yielding Cp2Zr(3-C5NF4)Cl []. In contrast, similar titanium complexes, like Cp2Ti(η2-Me3SiC2SiMe3), favor C–F bond activation over C–H or C–Cl activation when reacting with fluorinated pyridines []. This difference highlights the influence of the metal center on the reaction pathway and selectivity in organometallic transformations.
Q2: Can 3-Chloro-2,4,5,6-tetrafluoropyridine be selectively defluorinated?
A3: While direct, selective defluorination of 3-Chloro-2,4,5,6-tetrafluoropyridine has not been reported in the provided research, related studies suggest possibilities. Research on transfer hydrogenative defluorination of polyfluoroarenes, including pentafluoropyridine, using a bifunctional azairidacycle catalyst with HCOOK as a hydrogen source shows promise []. This method preferentially cleaves C-F bonds, leaving other substituents, like chlorine, untouched []. This strategy could potentially be applied to 3-Chloro-2,4,5,6-tetrafluoropyridine, although further investigation is needed to confirm its efficacy and selectivity for this specific substrate.
Q3: Are there any studies on the photochemical behavior of 3-Chloro-2,4,5,6-tetrafluoropyridine?
A4: One study has investigated the gas-phase photoisomerization of 3-Chloro-2,4,5,6-tetrafluoropyridine []. Further details about the specific products and mechanisms of this photoisomerization are not provided in the abstract, but it suggests potential for photochemical transformations of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)






![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)




